REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[C:4]([C:12]([OH:14])=[O:13])[C:5](C(O)=O)=[N:6][C:7]=1[CH3:8]>ClC1C=CC=CC=1Cl>[CH3:8][C:7]1[N:6]=[CH:5][C:4]([C:12]([OH:14])=[O:13])=[N:3][C:2]=1[CH3:1]
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Name
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|
Quantity
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110 g
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Type
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reactant
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Smiles
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CC=1N=C(C(=NC1C)C(=O)O)C(=O)O
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Name
|
|
Quantity
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330 mL
|
Type
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solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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170 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture is then cooled to a temperature of about 20° C.
|
Type
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FILTRATION
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Details
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after which the insoluble product is filtered off
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Type
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WASH
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Details
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washed with diisopropyl ether (6 × 25 cc.)
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Type
|
CUSTOM
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Details
|
After drying
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=CC(=NC1C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |